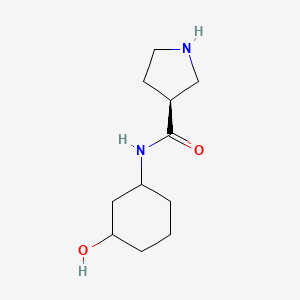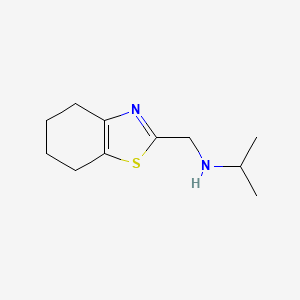
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a five-membered oxadiazole ring, which is known for its diverse applications in organic synthesis, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can be synthesized through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, an acid, and urea or thiourea. Other methods include the Beckmann rearrangement, the Curtius rearrangement, and the Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its ability to act as a ligand, chelator, and catalyst. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. As a chelator, it can bind to metal ions and form stable complexes. As a catalyst, it can promote the formation of new bonds between molecules and increase the rate of chemical reactions.
類似化合物との比較
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound is structurally similar and shares many of the same applications.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Another similar compound with comparable properties and uses.
Uniqueness
What sets 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine apart is its specific structure, which allows it to act as a versatile building block in organic synthesis and a potent ligand in biochemical processes. Its unique combination of properties makes it valuable in various fields of research and industry.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(11-12-7)6-2-1-3-6/h6H,1-5,9H2 |
InChIキー |
QKLCNIRPXZOSGL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NOC(=N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
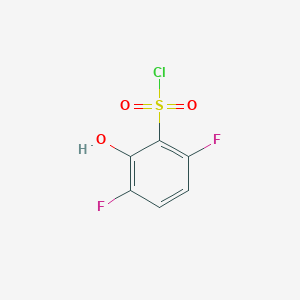
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)
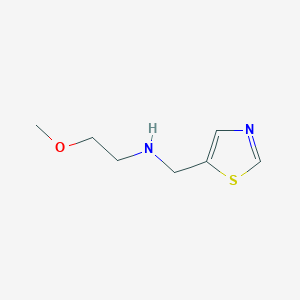
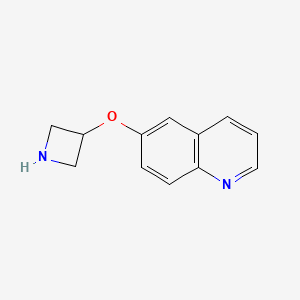
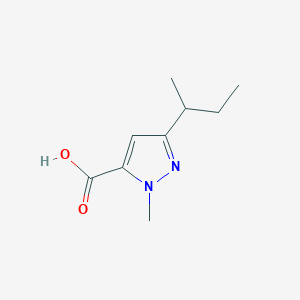
![4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)


![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)

